molecular formula C19H15N3O2 B2786100 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034341-19-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2786100
CAS No.: 2034341-19-8
M. Wt: 317.348
InChI Key: RXSKCCUENNNCPZ-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide” is an organic compound that contains several functional groups, including a furan ring, a pyridine ring, and an indole ring . These types of compounds are often studied for their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole, pyridine, and furan rings. The exact 3D structure would depend on the specific spatial arrangement of these rings, which could be determined using techniques like X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Similar compounds have been found to interact with various enzymes and receptors .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(16-12-21-17-5-2-1-4-15(16)17)22-10-13-8-14(11-20-9-13)18-6-3-7-24-18/h1-9,11-12,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCCUENNNCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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